molecular formula C7H7NO3 B1267108 Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate CAS No. 89937-77-9

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

Cat. No. B1267108
CAS RN: 89937-77-9
M. Wt: 153.14 g/mol
InChI Key: DATHOCDTDDUESC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate” involves dissolving m-nitrobenzaldehyde and ethyl chloroacetate in benzene, adding piperidine and glacial acetic acid, and heating the mixture in a water bath .


Molecular Structure Analysis

The molecular formula of “Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate” is C7H7NO3 . Its InChI Code is 1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h2-4H,1H3,(H,8,9) .


Physical And Chemical Properties Analysis

“Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate” is a solid at room temperature . Its molecular weight is 153.14 . The compound has a melting point of 211-212 °C and a predicted boiling point of 342.4±42.0 °C . It has a predicted density of 1.263±0.06 g/cm3 .

Scientific Research Applications

Pharmaceutical Intermediates

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate: is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of the pyridine moiety into more complex molecules, which is a common structure found in many drugs .

Organic Synthesis

This compound serves as a starting material for organic synthesis, providing a versatile building block for constructing a wide range of organic molecules. It can undergo various chemical reactions, including substitutions and ring-opening, which are useful in creating diverse chemical entities .

Material Science

In material science, Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate can be used to modify the properties of materials. For example, it can be incorporated into polymers to alter their thermal stability or to introduce specific functional groups that can interact with other substances .

Chemical Education

Due to its reactivity and the presence of multiple functional groups, this compound is an excellent candidate for educational purposes in chemistry labs. It can demonstrate various chemical reactions and synthesis techniques for students and researchers .

Computational Chemistry

The compound’s structure makes it suitable for computational chemistry studies, where it can be used to model interactions with biological molecules or to simulate reaction mechanisms. This helps in understanding its behavior in different chemical environments .

Analytical Chemistry

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate: can be used as a standard or reference compound in analytical chemistry. Its well-defined structure and properties make it ideal for calibrating instruments or validating analytical methods .

Catalysis

Researchers may explore the use of this compound in catalysis. Its structure could potentially act as a ligand for metal catalysts or as a catalyst itself in certain organic reactions .

Environmental Chemistry

In environmental chemistry, there’s potential for Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate to be used in the study of degradation processes. Understanding how this compound breaks down in the environment can inform the development of more sustainable chemical practices .

Safety and Hazards

“Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

methyl 2-oxo-1H-pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-7(10)5-2-3-8-6(9)4-5/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DATHOCDTDDUESC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60299796
Record name Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1,2-dihydro-2-oxopyridine-4-carboxylate

CAS RN

89937-77-9
Record name 89937-77-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132887
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-oxo-1,2-dihydropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60299796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 2-hydroxypyridine-4-carboxylic acid (5.0 g) in MeOH (50 ml) was added acetyl chloride (26 ml) dropwise at 0° C. over 15 min. The reaction mixture was slowly warmed to room temperature, and stirred for 20 h. The reaction mixture was concentrated in vacuo, and diluted with EtOAc and water. The organic layer was washed with saturated NaHCO3 solution, concentrated in vacuo, and purified by column chromatography (MeOH/DCM) to afford the title compound (3.5 g) as an off-white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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